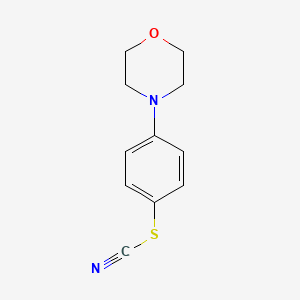
(4-Morpholin-4-ylphenyl) thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Morpholin-4-ylphenyl) thiocyanate is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Morpholin-4-ylphenyl) thiocyanate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring attached to a phenyl group, with a thiocyanate functional group (−SCN). This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Moderate to Strong | 32 - 128 µg/mL |
| Gram-negative Bacteria | Weak to Moderate | 64 - 256 µg/mL |
The thiocyanate group is believed to contribute to its antimicrobial properties by disrupting cellular functions and inhibiting enzyme activities critical for bacterial survival.
Anticancer Activity
In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through multiple pathways.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.5 |
| A549 (Lung) | 22.3 |
| HeLa (Cervical) | 18.7 |
The mechanism of action appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth and survival rates in microbial and cancer cells.
- Reactive Oxygen Species (ROS) : It has been suggested that the compound can induce oxidative stress in target cells, contributing to its cytotoxic effects.
- Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest at specific phases, thereby preventing proliferation .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was evaluated against a panel of bacterial strains. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.
Study 2: Cancer Cell Line Testing
A series of experiments involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early and late apoptotic cells following treatment, confirming its potential as an anticancer agent.
特性
IUPAC Name |
(4-morpholin-4-ylphenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-9-15-11-3-1-10(2-4-11)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTIBXVOHLUGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














